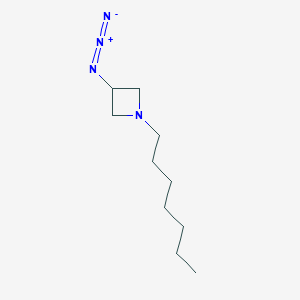

3-Azido-1-heptylazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, have garnered considerable attention in contemporary chemical research. rsc.orgrsc.org Unlike their three-membered (aziridines) or five-membered (pyrrolidines) counterparts, azetidines possess a unique combination of ring strain and stability. rsc.orgrsc.org This characteristic makes them conformationally rigid and synthetically useful scaffolds. nih.gov Their satisfactory stability and molecular rigidity have established them as valuable frameworks in medicinal chemistry. nih.gov Compounds incorporating the azetidine (B1206935) moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov Furthermore, the stereochemistry of the azetidine ring is a critical aspect of its utility, as the specific arrangement of substituents can significantly influence the biological activity of the final compound. fiveable.me

Overview of Azetidine Ring Systems as Versatile Building Blocks and Reactive Intermediates

The azetidine ring is a highly versatile building block in organic synthesis. fiveable.mesolubilityofthings.com Its inherent ring strain, while lending stability, also provides a driving force for a variety of chemical transformations. rsc.orgrsc.org This reactivity can be harnessed for nucleophilic ring-opening or ring-expansion reactions, which lead to the formation of more complex, highly substituted acyclic amines or larger heterocyclic systems. researchgate.net The ability to selectively cleave bonds within the strained ring allows chemists to use enantiomerically pure azetidines as synthons for creating diverse molecular architectures, such as amino acids, peptides, and polyamines. nih.gov Both N-substituted and C-substituted azetidines are sought-after intermediates, and significant research has been dedicated to developing new synthetic methodologies to access these valuable compounds. chemrxiv.orgrsc.org

Role of Azido (B1232118) Functional Groups in Modular Organic Synthesis and Chemical Biology

The azido functional group (–N₃) is a cornerstone of modern modular organic synthesis and chemical biology due to its unique reactivity and stability. baseclick.euacs.org Organic azides are high-energy functional groups that, despite their energy content, exhibit remarkable stability towards many common reagents and reaction conditions. baseclick.eukit.edu Their most prominent role is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). baseclick.euacs.org These reactions are highly efficient and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. This has made the azido group invaluable for labeling biomolecules, such as in the development of antibody-drug conjugates. baseclick.eu Additionally, the azido group serves as a reliable precursor to primary amines through reactions like the Staudinger ligation, offering a stable protecting group strategy in complex syntheses. sigmaaldrich.comwikipedia.org

Contextualizing 3-Azido-1-heptylazetidine within Emerging Research Directions of Heterocyclic Chemistry

This compound is a molecule that combines the distinct chemical attributes of both the azetidine scaffold and the azido functional group. While specific literature on this exact compound is not widespread, its structure is representative of an emerging class of bifunctional building blocks. The presence of the 3-azido group on the azetidine ring positions it as a prime candidate for click chemistry applications. nih.gov This allows for the covalent attachment of the azetidine scaffold to a wide variety of alkyne-containing molecules, including fluorescent dyes, polymers, or biologically active molecules.

The 1-heptyl group, a simple alkyl chain, imparts lipophilicity to the molecule, which can influence its solubility and interaction with nonpolar environments. The synthesis of related structures, such as 3-azido-1-(4-vinylbenzyl)azetidine, underscores the interest in creating N-substituted 3-azidoazetidines as versatile synthetic intermediates. bldpharm.com These molecules can be seen as modular components for diversity-oriented synthesis, where the azetidine core provides a rigid three-dimensional structure, and the azido group offers a reliable handle for conjugation. The exploration of such compounds is driven by the continuous search for novel molecular tools for drug discovery, materials science, and chemical biology.

Physicochemical and Structural Data

Below are tables detailing the general properties of a representative 3-azido alcohol and the specific, albeit limited, information available for a related 3-azidoazetidine derivative. This data is provided for illustrative purposes to highlight the types of properties associated with such molecules.

Table 1: General Properties of a Representative Azido Alcohol Data for 3-Azido-1-propanol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₇N₃O | sigmaaldrich.com |

| Molecular Weight | 101.11 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.095 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.461 | sigmaaldrich.com |

Table 2: Properties of a Representative N-Substituted 3-Azidoazetidine Data for 3-Azido-1-(4-vinylbenzyl)azetidine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2098098-27-0 | bldpharm.com |

| Molecular Formula | C₁₂H₁₄N₄ | bldpharm.com |

| Molecular Weight | 214.27 g/mol | bldpharm.com |

| SMILES Code | C=CC1=CC=C(C=C1)CN2CC(N=[N+]=[N-])C2 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-heptylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4/c1-2-3-4-5-6-7-14-8-10(9-14)12-13-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZCUMGNRGBUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 3 Azido 1 Heptylazetidine

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in 3-Azido-1-heptylazetidine is largely characterized by reactions that relieve its inherent strain. These transformations include ring-opening reactions, ring expansions, and functionalizations that maintain the core heterocyclic structure. The presence of the electron-withdrawing azide (B81097) group at the C-3 position and the n-heptyl group on the nitrogen atom influences the regioselectivity and rate of these reactions.

Ring-Opening Reactions

Ring-opening reactions are a predominant feature of azetidine chemistry, driven by the release of significant ring strain. researchgate.net These reactions can be initiated by a variety of reagents and proceed through several mechanistic pathways.

The azetidine ring of this compound is susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. Generally, the ring is relatively stable and requires activation to undergo nucleophilic ring-opening. researchgate.net This activation is typically achieved by protonation or, more commonly, through the use of Lewis acids. researchgate.netiitk.ac.in

Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to mediate the SN2-type nucleophilic ring-opening of N-tosylazetidines. iitk.ac.in In the case of this compound, a Lewis acid like BF₃·OEt₂ would be expected to catalyze ring-opening by various nucleophiles. nih.gov

The regioselectivity of the nucleophilic attack is a critical aspect. For N-alkylazetidinium ions, nucleophiles generally attack the less substituted carbon atom. researchgate.netorganic-chemistry.org In this compound, this would correspond to attack at the C-4 position. However, the electronic effect of the C-3 azide group can also influence the outcome.

Common nucleophiles that can induce ring-opening include:

Amines: Amines can act as nucleophiles, leading to the formation of 1,3-diamino compounds.

Thiols: Thiols can open the azetidine ring to produce amino thioethers.

Azide Anion: The azide ion itself can act as a nucleophile, although in the context of 3-azidoazetidine, this would lead to a symmetric product if attack occurs at C-3. Studies on azetidinium ions have shown that the azide anion is an effective nucleophile for ring-opening. organic-chemistry.org

The table below summarizes the expected products from the nucleophilic ring-opening of this compound with various nucleophiles, typically in the presence of a Lewis acid catalyst.

| Nucleophile | Expected Product |

| Amine (R₂NH) | N¹-heptyl-N³-R₂-propane-1,3-diamine derivative |

| Thiol (RSH) | 3-(Heptylamino)-1-(R-thio)propane derivative |

| Azide (N₃⁻) | 1,3-Diazido-N-heptylpropan-2-amine |

This table presents predicted products based on the general reactivity of azetidines.

While less common than nucleophilic ring-opening, electrophilic additions can also promote the cleavage of the azetidine ring. This typically involves initial attack of the nitrogen lone pair on an electrophile, forming a reactive azetidinium intermediate which is then susceptible to subsequent reactions.

The significant ring strain of the azetidine ring is a primary driver for its reactivity. researchgate.net This "strain-release" principle is fundamental to many of its transformations. nih.govresearchgate.netresearchgate.netacs.org Any reaction that leads to the opening of the four-membered ring is energetically favorable. This driving force is harnessed in various synthetic methodologies to construct more complex acyclic and heterocyclic systems. For example, the reaction of highly strained azabicyclo[1.1.0]butanes, which can be precursors to azetidines, with nucleophiles proceeds rapidly to form substituted azetidines. researchgate.net

Ring Expansion Reactions to Higher Heterocycles (e.g., pyrrolidines, azepanes)

Azetidines can undergo ring expansion reactions to form larger, more stable five-membered (pyrrolidines) or seven-membered (azepanes) heterocyclic systems. nih.gov These reactions often proceed via intramolecular rearrangements or by the incorporation of a one- or three-atom unit.

One documented pathway for ring expansion involves the intramolecular N-alkylation of azetidines bearing a suitable side chain. For instance, an azetidine with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular cyclization to form a bicyclic azetidinium intermediate. This intermediate is then opened by a nucleophile to yield a mixture of pyrrolidines and azepanes. nih.gov The regioselectivity of the ring-opening of the bicyclic intermediate determines the size of the resulting expanded ring. nih.gov While this specific pathway requires a particular substitution pattern not present in this compound, it illustrates a general strategy for azetidine ring expansion.

Another approach involves the thermal isomerization of kinetically favored aziridines into thermodynamically more stable azetidines, which can then be precursors for further transformations. rsc.org It is conceivable that under specific conditions, perhaps involving the azide functionality, this compound could rearrange to a pyrrolidine (B122466) derivative.

The table below outlines potential ring expansion products from this compound, although specific reagents and conditions are speculative.

| Target Heterocycle | General Strategy |

| Pyrrolidine | Intramolecular rearrangement or insertion of a one-carbon unit. |

| Azepane | Intramolecular cyclization/rearrangement or insertion of a three-carbon unit. |

This table is based on general principles of azetidine ring expansion and does not represent experimentally confirmed reactions for the specific title compound.

Reactivity of the Azido (B1232118) Functional Group

The azide (–N₃) is an exceptionally versatile functional group, known for its participation in a wide array of highly reliable and selective chemical transformations. Its reactivity is central to the chemical profile of this compound.

Huisgen Cycloaddition (Click Chemistry) with Alkynes (e.g., CuAAC, SPAAC)

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is the cornerstone of "click chemistry." This reaction can be performed under thermal conditions, but the use of catalysts or strained alkynes has dramatically increased its utility and scope.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of a click reaction. It involves the use of a copper(I) catalyst to regioselectively unite a terminal alkyne and an azide, yielding only the 1,4-disubstituted triazole isomer. The reaction is known for its high efficiency, mild reaction conditions (often proceeding in water), and tolerance of a wide variety of functional groups. The azido group in this compound would be expected to readily participate in CuAAC reactions with various terminal alkynes, providing a straightforward method for conjugating the azetidine scaffold to other molecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., in biological systems), SPAAC provides an alternative. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, BCN), which has a high ring strain energy. This intrinsic energy allows the cycloaddition to proceed rapidly at physiological temperatures without the need for a catalyst. The reaction of this compound with a strained alkyne would produce a mixture of regioisomeric triazoles, a characteristic feature of the uncatalyzed pathway.

| Reaction | Catalyst/Reagent | Key Features | Product |

| CuAAC | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | High regioselectivity, mild conditions, high yield. | 1,4-Disubstituted 1,2,3-triazole |

| SPAAC | Strained Cycloalkyne (e.g., DIBO, BCN) | Catalyst-free, fast kinetics, bioorthogonal. | Mixture of regioisomeric triazoles |

Staudinger Ligation and Related Reduction Reactions

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate, which is then typically hydrolyzed to yield a primary amine and the corresponding phosphine oxide. This provides a mild and efficient method for reducing azides.

Staudinger Ligation: This is a modification of the classic Staudinger reaction that creates a stable amide bond instead of simply reducing the azide. The reaction employs a specifically designed phosphine reagent bearing an ortho-ester trap. The initially formed aza-ylide undergoes an intramolecular cyclization and rearrangement, ultimately leading to the formation of an amide linkage between the two reactant molecules. This reaction is highly specific and has found widespread use in chemical biology for ligating peptides and proteins.

Staudinger Reduction: For synthetic purposes where the goal is simply the conversion of the azide to an amine, simpler phosphines like triphenylphosphine (B44618) (PPh₃) followed by an aqueous workup are used. This two-step process (formation of the phosphazene followed by hydrolysis) is a very mild way to produce the corresponding 3-amino-1-heptylazetidine from this compound, preserving the integrity of the strained azetidine ring. Other reducing agents like H₂/Pd-C or LiAlH₄ can also effect this transformation, but the Staudinger reduction is notable for its chemoselectivity.

Thermal and Photochemical Decomposition Pathways (Nitrene Formation)

Organic azides can be induced to extrude dinitrogen gas (N₂) upon heating (thermolysis) or irradiation with UV light (photolysis). This decomposition process generates a highly reactive, electron-deficient intermediate known as a nitrene.

The resulting nitrene is a sextet species that can undergo a variety of rapid subsequent reactions, including:

C-H Insertion: The nitrene can insert directly into aliphatic C-H bonds. In the case of this compound, this could lead to intramolecular C-H insertion into the N-heptyl chain or the azetidine ring itself, forming new bicyclic structures. Intermolecular C-H insertion into solvent or other substrate molecules is also possible.

Rearrangement: The alkylnitrene could undergo rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, to form an imine. This is often a major competing pathway.

Dimerization: Two nitrene intermediates can react with each other to form an azo compound (R-N=N-R).

The specific pathway taken depends heavily on the reaction conditions and the structure of the substrate. The generation of a nitrene from this compound would open up complex reaction cascades, potentially leading to a diverse array of rearranged or cyclized products.

Other Reactions (e.g., Aza-Wittig reaction, nucleophilic additions)

Aza-Wittig Reaction: The aza-ylide intermediate formed during the Staudinger reaction can be intercepted by an aldehyde or ketone before hydrolysis. This is known as the aza-Wittig reaction and results in the formation of an imine. Reacting this compound with a phosphine (like PPh₃) and then adding a carbonyl compound would produce a 3-imino-1-heptylazetidine derivative and triphenylphosphine oxide. This reaction provides a route to C=N double bonds from the azide functionality.

Nucleophilic Additions: While the terminal nitrogen of the azide group is generally considered nucleophilic, the internal nitrogen atoms can be susceptible to attack by certain powerful nucleophiles. However, this reactivity is less common compared to the other pathways and typically requires specific substrates or catalysts. For a standard alkyl azide like the one in this compound, this reaction pathway is not considered a primary mode of reactivity. A straightforward synthesis of 3-substituted azetidinic amino acids has been developed from enantiomerically pure N,N-disubstituted β-amino alcohols, which are chlorinated and then undergo intramolecular anionic ring-closure. arkat-usa.org

Synergistic Reactivity and Chemo-Orthogonality of Azetidine and Azido Moieties

The bifunctional nature of this compound, possessing both a strained azetidine ring and a versatile azido group, presents a rich landscape for chemical transformations. The reactivity of this compound is governed by the interplay between these two moieties, which can either react independently in a chemo-orthogonal fashion or exhibit synergistic effects that influence reaction outcomes. The N-heptyl group, being a saturated alkyl chain, is generally inert under the conditions used to modify the azetidine and azido groups, primarily exerting steric and electronic influences.

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, which makes it susceptible to ring-opening reactions. rsc.org At the same time, the nitrogen atom is a nucleophilic center. The azido group is a highly energetic functional group known for its participation in a wide array of transformations, most notably in bioorthogonal "click chemistry". mathewsopenaccess.comresearchgate.net It can serve as a 1,3-dipole, a precursor to amines via reduction, or a nitrene precursor under thermal or photochemical conditions. mathewsopenaccess.com

The unique value of this compound in synthetic chemistry lies in the ability to selectively address one functional group while leaving the other intact, a concept known as chemo-orthogonality. nih.gov This allows for sequential modifications, enabling the construction of complex molecular architectures.

Orthogonal Reactivity of the Azido Group

The azido group can be selectively functionalized using bioorthogonal ligation reactions that are highly specific and proceed under mild, biocompatible conditions, leaving the azetidine ring unperturbed. nih.govnih.gov The most prominent of these reactions are cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient "click" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. researchgate.net The reaction is fast and high-yielding, and the conditions are generally mild enough not to induce azetidine ring-opening. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, SPAAC utilizes strained cyclooctynes (e.g., DIBO, BCN). nih.govnih.gov The inherent ring strain of the alkyne reactant is sufficient to drive the [3+2] cycloaddition with the azide without the need for a metal catalyst. ru.nl

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine (e.g., one bearing an ortho-ester trap). nih.gov The initial reaction forms an aza-ylide intermediate which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide bond and a phosphine oxide byproduct. nih.gov This transformation is highly selective for the azide and is orthogonal to most other functional groups, including the azetidine ring. nih.gov

The following table summarizes the key features of these orthogonal reactions targeting the azido moiety.

| Reaction | Target Moiety | Reactant | Key Reagents/Conditions | Product | Azetidine Ring |

| CuAAC | Azido | Terminal Alkyne | Cu(I) salt (e.g., CuSO₄/sodium ascorbate) | 1,2,3-Triazole | Inert |

| SPAAC | Azido | Strained Cyclooctyne (e.g., BCN, DIBO) | Catalyst-free, physiological temp. | 1,2,3-Triazole | Inert |

| Staudinger Ligation | Azido | Engineered Phosphine | Aqueous environment, physiological temp. | Amide | Inert |

Orthogonal Reactivity and Synergistic Pathways of the Azetidine Moiety

While the azide undergoes specific ligations, the azetidine ring can also be targeted. The reactivity of the azetidine can be influenced by the electronic properties of the C-3 substituent. The electron-withdrawing nature of the azido group at the 3-position can modulate the nucleophilicity of the ring nitrogen and potentially influence the regioselectivity of ring-opening reactions.

A key synthetic transformation involves the reduction of the azido group to an amine. Hydrogenolysis (e.g., using H₂ over a palladium catalyst) or reduction with reagents like triphenylphosphine/water can convert the 3-azido group into a 3-amino group. rsc.org This conversion is a powerful example of synergistic reactivity, as it unmasks a new functional handle and transforms the electronic character of the substituent at C-3. The resulting 3-amino-1-heptylazetidine is a valuable building block for further diversification, for instance, through acylation or alkylation of the newly formed primary amine.

This sequential functionalization pathway highlights the synergy between the two groups: the azide first acts as a stable, orthogonal handle for one set of transformations, and is then converted into a new reactive site for a subsequent set of reactions. For example, a molecule could first be appended via a SPAAC reaction to the azide, followed by reduction of the resulting triazole-linked azide to an amine, which could then participate in further chemistry.

Research on variously substituted azetidines shows that they can undergo nucleophilic substitution at the C-3 position or participate in ring-opening and expansion reactions. rsc.org The presence of the N-heptyl group makes the azetidine nitrogen a tertiary amine, capable of undergoing quaternization reactions with alkyl halides, a reaction that would typically leave the azide group untouched.

The table below outlines potential reaction pathways involving both functional groups, demonstrating their orthogonal and synergistic potential.

| Reaction Pathway | Initial Target | Reagents/Conditions | Intermediate/Product | Subsequent Reaction | Final Product Class |

| Azide-First Functionalization | Azido | Cyclooctyne (SPAAC) | Triazole-linked azetidine | Azetidine N-quaternization with R-X | Doubly-functionalized azetidinium salt |

| Sequential Reduction-Acylation | Azido | 1. H₂, Pd/C2. Acyl Chloride | 1. 3-Amino-1-heptylazetidine2. 3-Acetamido-1-heptylazetidine | - | N-acyl aminoazetidines |

| Ring-Opening | Azetidine Ring | Nucleophile (e.g., Thiol) + Acid Catalyst | Ring-opened amino thioether | Azide reduction (e.g., Staudinger) | Functionalized aminothioethers |

Advanced Spectroscopic and Spectrometric Characterization Methodologies in the Study of 3 Azido 1 Heptylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of different nuclei present in 3-Azido-1-heptylazetidine.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the n-heptyl chain and the azetidine (B1206935) ring. The terminal methyl group of the heptyl chain would appear as a triplet at approximately 0.9 ppm. The methylene (B1212753) groups of the heptyl chain would resonate as a series of multiplets in the range of 1.2-1.6 ppm, with the methylene group attached to the azetidine nitrogen (N-CH₂) shifted downfield to around 2.5-2.8 ppm due to the electron-withdrawing effect of the nitrogen atom. The protons on the azetidine ring would appear as complex multiplets, typically between 2.0 and 4.0 ppm. The methine proton at the C3 position, bearing the azido (B1232118) group, is expected to be further downfield within this range.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the heptyl group would appear in the aliphatic region (approximately 14-32 ppm), with the carbon attached to the nitrogen (N-CH₂) appearing further downfield (around 50-60 ppm). The azetidine ring carbons would also resonate in the downfield aliphatic region, with the C2 and C4 carbons likely appearing in the range of 50-60 ppm and the C3 carbon, substituted with the electronegative azide (B81097) group, shifted to a lower field, potentially in the 60-70 ppm range.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide invaluable information about the nitrogen environments. The azetidine nitrogen would have a characteristic chemical shift. The three nitrogen atoms of the azide group would exhibit distinct resonances, providing a unique fingerprint for this functional group. nih.govresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine C2-H | 3.5 - 3.8 (m) | 50 - 60 |

| Azetidine C3-H | 3.8 - 4.2 (m) | 60 - 70 |

| Azetidine C4-H | 3.5 - 3.8 (m) | 50 - 60 |

| N-CH₂ (Heptyl) | 2.5 - 2.8 (t) | 55 - 65 |

| (CH₂)₅ (Heptyl) | 1.2 - 1.6 (m) | 22 - 32 |

| CH₃ (Heptyl) | 0.8 - 1.0 (t) | ~14 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the heptyl chain, allowing for a sequential assignment from the terminal methyl group to the methylene group attached to the nitrogen. It would also show couplings between the protons on the azetidine ring, helping to elucidate their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. Each C-H bond in the molecule would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons of the N-CH₂ group of the heptyl chain and the C2 and C4 carbons of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is critical for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the heptyl chain and the protons on the azetidine ring, giving insights into the preferred conformation of the N-heptyl group relative to the ring. ipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2160 cm⁻¹. The symmetric stretch is usually much weaker and may not be readily observed. The spectrum would also show C-H stretching vibrations for the aliphatic heptyl and azetidine protons in the 2850-3000 cm⁻¹ region. C-N stretching vibrations of the azetidine ring and the N-heptyl group would be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also be expected to show a characteristic band for the azide group, although its intensity can vary. Raman spectroscopy is often more sensitive to symmetric vibrations and vibrations of non-polar bonds, which can provide additional structural information.

Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 (strong, sharp) | 2100 - 2160 |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| C-N | Stretch | 1000 - 1250 | 1000 - 1250 |

| CH₂ | Bend/Scissor | ~1465 | ~1465 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization.

For this compound (C₁₀H₂₀N₄), the molecular weight is 196.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 196.

Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment | Fragmentation Pathway |

| 196 | [C₁₀H₂₀N₄]⁺˙ | Molecular Ion |

| 168 | [C₁₀H₂₀N₂]⁺˙ | Loss of N₂ |

| 154 | [C₁₀H₂₀N]⁺ | Loss of N₃ |

| 111 | [C₄H₇N₄]⁺ | Cleavage of the heptyl chain |

| 97 | [C₄H₇N₂]⁺ | Ring fragmentation with loss of heptyl group |

| 85 | [C₆H₁₃]⁺ | Heptyl fragment |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, data from related azetidine derivatives can provide insights into its expected solid-state conformation. Azetidine rings are known to adopt a puckered, non-planar conformation to relieve ring strain. The degree of puckering can be influenced by the nature and stereochemistry of the substituents. For this compound, the azetidine ring would be expected to be puckered, and the substituents at the N1 and C3 positions could adopt either axial or equatorial-like orientations. X-ray diffraction analysis would reveal the preferred conformation in the solid state, as well as intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces that govern the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Since the C3 atom of the azetidine ring in this compound is a stereocenter, the molecule can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the absolute configuration (R or S) of a chiral molecule.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength and is unique for each enantiomer, with the spectrum of one enantiomer being the mirror image of the other.

To determine the absolute configuration of this compound, the experimental CD spectrum would be compared to the theoretically calculated CD spectrum for one of the enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. This approach has become a powerful tool in stereochemical analysis, especially when obtaining suitable crystals for X-ray crystallography is challenging. nih.govspectroscopyeurope.commtoz-biolabs.commdpi.com

Computational and Theoretical Investigations of 3 Azido 1 Heptylazetidine

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to predicting the behavior of 3-Azido-1-heptylazetidine at a molecular level. These methods, such as De researchgate.netnsity Functional Theory (DFT), allow for the detailed examination of its electronic properties and the energetic factors governing its stability. Such analyses are critical for understanding the intrinsic characteristics derived from its unique combination of functional groups.

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The energy difference bet nih.govween these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's stability; a larger gap generally implies lower reactivity and higher kinetic stability.

For 3-Azido-1-heptylazet pmf.unsa.baidine, the HOMO is expected to be localized primarily on the azido (B1232118) group and the nitrogen atom of the azetidine (B1206935) ring, owing to the presence of high-energy lone pair electrons. The LUMO is likely distributed across the strained C-N and C-C bonds of the azetidine ring and the antibonding orbitals of the azido moiety. Computational studies on related azetidine and azido compounds suggest that the introduction of substituents can modulate the HOMO-LUMO gap, thereby influencing the molecule's reactivity profile.

| Compound Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Azetidine (unsubstituted) | -6.5 | 1.5 | 8.0 |

| Methyl Azide (B81097) | -7.2 | 0.8 | 8.0 |

| N-alkylated Azetidine | -6.3 | 1.6 | 7.9 |

Note: The values presented are illustrative and based on typical DFT calculations for related structural motifs. The precise energies for this compound would require specific calculations.

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map illustrates r researchgate.netavogadro.ccegions of positive and negative electrostatic potential, corresponding to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively.

In 3-Azido-1-heptylazeti avogadro.ccdine, the most negative potential (electron-rich regions, typically colored red) is anticipated around the terminal nitrogen atoms of the azido group and the nitrogen atom of the azetidine ring, due to their lone pairs of electrons. Conversely, positive pote mdpi.comntial (electron-deficient regions, colored blue) would be concentrated around the hydrogen atoms of the heptyl chain and the azetidine ring. This charge distribution researchgate.netis critical for understanding how the molecule might interact with biological targets or other reactants. Theoretical studies on molecules containing azido groups confirm that these regions exhibit significant negative electrostatic potential.

Analysis ofmdpi.comnih.govRing Strain Energy

The four-membered azetidine ring is characterized by significant ring strain, a consequence of bond angle compression relative to the ideal tetrahedral angle of 109.5°. This inherent strain is a defining feature of the molecule's reactivity and stability. The strain energy of azet nih.govrsc.orgidine is a topic of considerable interest in computational chemistry, as it influences the ring's susceptibility to opening reactions.

The total strain energy rsc.orgnih.govof the parent azetidine ring is approximately 25.4-26.0 kcal/mol. This value is intermediat rsc.orge between the highly strained three-membered aziridine (B145994) ring and the relatively strain-free five-membered pyrrolidine (B122466) ring. The presence of substituents on the azetidine ring, such as the N-heptyl and 3-azido groups, can subtly modify this strain energy. While the N-heptyl group may introduce minor steric interactions, the electronic effects of the azido group at the 3-position can also influence the ring's stability.

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Data sourced from related literature on heterocyclic chemistry.

Conformationalrsc.orgAnalysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's preferred shapes and dynamic behavior.

Ring Puckeriresearchgate.netnih.govng and Inversion Barriers in Azetidine

Unlike aromatic rings, the azetidine ring is not planar. It adopts a "puckered" conformation to alleviate some of the torsional strain associated with a planar four-membered ring. This puckering results in two non-equivalent positions for substituents: axial and equatorial-like. The ring can undergo a rapid inversion process, akin to a butterfly's flapping wings, which interconverts these puckered forms.

The energy barrier to this ring inversion is a key parameter. For the parent azetidine, this barrier is relatively low. However, substitution on the nitrogen atom, such as with a heptyl group, can significantly influence both the puckering angle and the inversion barrier. Computational studies on N-alkylated azetidines have shown that the size of the alkyl group can affect the conformational preference and the dynamics of ring inversion. The bulky heptyl group is researchgate.net expected to favor an equatorial position to minimize steric hindrance, which in turn will influence the puckering of the ring.

Conformational Flexibility of the Heptyl and Azido Moieties

Beyond the ring dynamics, this compound possesses considerable flexibility in its side chains. The N-heptyl group, with its multiple single C-C bonds, can adopt a vast number of conformations through bond rotation. Similarly, the C-N bond c libretexts.orgonnecting the azido group to the ring is rotatable, allowing the linear azido group to orient itself in different positions relative to the ring.

Molecular dynamics simulations are particularly well-suited for exploring this conformational landscape. By simulating the molecul nih.gove's movements over time, MD can reveal the most stable conformations of the heptyl and azido groups, the energetic barriers between them, and how their motions are coupled to the puckering of the azetidine ring. Understanding this flexibility is essential, as different conformers may exhibit different properties and interaction capabilities.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry serves as a powerful tool for investigating the reaction mechanisms of complex organic molecules like this compound. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model reaction pathways, identify transition states, and determine the energetic barriers associated with various chemical transformations. This theoretical insight is invaluable for understanding the reactivity of the strained azetidine ring and the versatile azido group.

The four-membered azetidine ring in this compound possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions. nih.govrsc.org Computational modeling can elucidate the mechanisms of these processes, which are often challenging to study experimentally. Theoretical investigations typically focus on acid-mediated or thermally induced ring-opening pathways.

In an acid-catalyzed mechanism, protonation of the azetidine nitrogen is the initial step, which significantly weakens the C-N bonds and facilitates nucleophilic attack. nih.gov Computational studies would model this by calculating the proton affinity of the nitrogen atom and mapping the potential energy surface for the subsequent attack of a nucleophile. The calculations would identify the transition state structure for the ring-opening and determine the associated activation energy. Different nucleophiles and solvent systems can be modeled to predict their effect on the reaction rate and regioselectivity.

Thermally induced ring-opening is another possibility, particularly pathways leading to the formation of reactive intermediates. These studies would involve calculating the energy barriers for the homolytic or heterolytic cleavage of the C-C or C-N bonds within the ring. The stability of the resulting diradical or zwitterionic intermediates would be assessed to determine the most likely decomposition pathway.

Table 1: Hypothetical Activation Energies for Acid-Mediated Ring-Opening of this compound with Different Nucleophiles This table presents illustrative data based on typical computational studies of similar compounds.

| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Chloride (Cl⁻) | Acetonitrile | B3LYP/6-31G(d) | 22.5 |

| Bromide (Br⁻) | Acetonitrile | B3LYP/6-31G(d) | 21.8 |

| Water (H₂O) | Water (PCM) | B3LYP/6-31G(d) | 28.3 |

| Methanol (CH₃OH) | Methanol (PCM) | B3LYP/6-31G(d) | 27.1 |

Theoretical Studies of Azido Cycloaddition Pathways

The azido group is a versatile functional group known for its participation in 1,3-dipolar cycloaddition reactions, most notably with alkynes and alkenes to form triazoles and triazolines, respectively. nih.gov Theoretical studies are crucial for understanding the regioselectivity and reactivity of these cycloadditions involving this compound. mdpi.comresearchgate.net

Computational investigations of these pathways typically employ DFT to locate the transition states for the formation of different possible regioisomers. mdpi.com The activation energies for each pathway are then compared to predict the dominant product. Frontier Molecular Orbital (FMO) theory is often used in conjunction with these calculations to provide a qualitative understanding of the observed selectivity. The energies of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (and vice-versa) are calculated to determine which orbital interaction is dominant, thereby predicting the regiochemical outcome.

For instance, in the reaction of this compound with a terminal alkyne, two different regioisomeric triazoles can be formed. Computational modeling can predict which isomer is favored by calculating the energy barriers for both reaction channels.

Table 2: Illustrative Computational Data for the 1,3-Dipolar Cycloaddition of this compound with Phenylacetylene This table presents hypothetical data to illustrate the outcomes of a typical DFT study.

| Product | Regioisomer | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

| 1,4-disubstituted triazole | 1,4-isomer | 24.1 | -35.2 |

| 1,5-disubstituted triazole | 1,5-isomer | 26.8 | -33.9 |

Catalytic Mechanism Investigations

Many reactions involving azetidines and azides are facilitated by catalysts. organic-chemistry.orgfrontiersin.org Computational chemistry provides a molecular-level understanding of how these catalysts operate. For this compound, theoretical studies could investigate Lewis acid-catalyzed ring-opening or metal-catalyzed cycloaddition reactions.

In a Lewis acid-catalyzed ring-opening, the catalyst coordinates to the azetidine nitrogen, further polarizing the C-N bonds and lowering the activation barrier for nucleophilic attack. Computational models can simulate this interaction, calculating the binding energy of the Lewis acid to the substrate and mapping the modified potential energy surface for the ring-opening reaction.

For copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), a common "click chemistry" reaction, computational studies can elucidate the intricate multi-step mechanism. nih.gov This would involve modeling the formation of the copper acetylide intermediate, its coordination with the azide, the subsequent cyclization step, and the final protonolysis to release the triazole product and regenerate the catalyst. By calculating the energies of all intermediates and transition states, the rate-determining step of the catalytic cycle can be identified.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.netresearchgate.net For this compound, these predictions can provide valuable information for interpreting experimental spectra.

DFT and time-dependent DFT (TD-DFT) are the primary methods used for these predictions. By calculating the optimized molecular geometry, it is possible to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies can be compared with experimental data to confirm the structure of the molecule and assign specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many overlapping signals. Furthermore, electronic transitions can be calculated using TD-DFT to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table contains illustrative data to demonstrate the output of computational spectroscopic predictions.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| Azide (N₃) asymmetric stretch | B3LYP/6-311+G(d,p) | 2105 cm⁻¹ |

| ¹³C Chemical Shift (C3 of azetidine) | GIAO-B3LYP/6-311+G(d,p) | 58.2 ppm |

| ¹H Chemical Shift (H at C3 of azetidine) | GIAO-B3LYP/6-311+G(d,p) | 4.15 ppm |

| Longest Wavelength Electronic Transition (λₘₐₓ) | TD-DFT/B3LYP/6-311+G(d,p) | 285 nm |

Applications of 3 Azido 1 Heptylazetidine in Advanced Organic Synthesis and Materials Science Precursor Development

3-Azido-1-heptylazetidine as a Versatile Chiral Building Block

Chirality is a fundamental aspect of molecular recognition in biological systems, making the synthesis of enantiomerically pure compounds a cornerstone of drug discovery and development. Chiral azetidines are valuable intermediates in the synthesis of complex molecules. acs.orgingentaconnect.com this compound, when synthesized in an enantiomerically pure form, serves as a powerful chiral building block.

The synthetic utility of this compound stems from two key features: the stereocenter at the C3 position and the azide (B81097) functional group. The controlled introduction of the azido (B1232118) group allows for the establishment of a defined stereochemistry, which can be carried through subsequent synthetic steps. The azide itself is a versatile functional handle; it is relatively stable under various reaction conditions but can be chemoselectively transformed into other important functional groups. sigmaaldrich.com For instance, it can be reduced to a primary amine, a crucial moiety in many biologically active compounds.

Furthermore, the azetidine (B1206935) ring can act as a conformational constraint or as a bioisostere for other functional groups, influencing the pharmacological profile of a target molecule. The ring strain inherent to the azetidine core also provides a driving force for ring-opening reactions, allowing access to functionalized chiral acyclic structures that might be difficult to synthesize through other means. acs.org

Table 1: Key Reactions of this compound as a Chiral Building Block

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Azide Reduction | H₂, Pd/C or PPh₃, H₂O | Primary Amine | Introduction of a key basic nitrogen center |

| 1,3-Dipolar Cycloaddition | Alkynes | 1,2,3-Triazole | Formation of stable heterocyclic linkages |

Utilization in Scaffold Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. cam.ac.uknih.gov The unique topology of the azetidine ring makes it an excellent starting point for creating diverse molecular scaffolds, including fused, bridged, and spirocyclic systems. nih.govnih.govoregonstate.edu

This compound is particularly well-suited for DOS and combinatorial chemistry. The azide group is a key functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for rapidly generating large libraries of compounds. By reacting this compound with a diverse set of terminal alkynes, a library of triazole-containing azetidine derivatives can be constructed with varied substituents.

The N-heptyl group provides significant lipophilicity, a property that can be crucial for membrane permeability and interaction with hydrophobic biological targets. The combination of the rigid, polar azetidine core, the versatile azide "click" handle, and the lipophilic heptyl tail allows for the systematic exploration of chemical space around this privileged scaffold. acs.org

Role in the Construction of Complex Heterocyclic and Polycyclic Systems

The construction of complex molecular architectures is a central goal of organic synthesis. Azetidines, due to their inherent ring strain, are reactive intermediates that can be used to build more elaborate heterocyclic and polycyclic frameworks. nih.govrsc.org

The azide moiety of this compound is a 1,3-dipole, making it a perfect reaction partner for 1,3-dipolar cycloaddition reactions. wikipedia.org As mentioned, its reaction with alkynes yields 1,2,3-triazoles, a stable five-membered heterocycle. This reaction, often a cornerstone of click chemistry, provides a robust method for linking the azetidine core to other molecular fragments, effectively building larger, more complex heterocyclic systems. researchgate.net

Beyond triazole formation, the azetidine ring itself can participate in cycloaddition reactions or ring-expansion protocols to generate larger nitrogen-containing heterocyles. nih.gov The reactivity of the strained four-membered ring can be harnessed to form fused or bridged bicyclic systems, which are common motifs in natural products and pharmaceuticals. The strategic manipulation of both the azide group and the azetidine ring allows for a multi-pronged approach to the synthesis of novel and complex polycyclic structures.

Precursor for Advanced Polymeric Architectures via Click Polymerization

The azide-alkyne cycloaddition reaction is not only a tool for small-molecule synthesis but also a powerful method for polymer synthesis, known as click polymerization. nih.gov This approach allows for the efficient and controlled synthesis of polymers with well-defined structures and properties.

This compound can function as a monomer or a key building block in step-growth polymerization. When reacted with molecules containing two or more alkyne groups (dialkynes or polyalkynes), it can form polymers where the azetidine moiety is incorporated into the polymer backbone or as a pendant group. The resulting polymers would feature repeating triazole linkages, which are known for their chemical stability and ability to coordinate with metal ions.

The incorporation of the N-heptylazetidine group can impart specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal properties. This strategy enables the creation of novel polymeric materials with potential applications in areas such as drug delivery, coatings, and advanced materials science. researchgate.net

Table 2: Potential Polymer Architectures from this compound

| Co-monomer | Polymerization Type | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Di-alkyne | A-B type Step-growth | Azetidine in backbone | Specialty thermoplastics |

| Alkyne-functionalized polymer | Grafting-to | Azetidine as side-chain | Functional coatings, membranes |

Development of Novel Bioconjugation Reagents and Linkers in Chemical Probes (focus on chemical methodology)

Bioconjugation is the chemical strategy of linking molecules to biomolecules such as proteins or nucleic acids. These techniques are essential for developing diagnostic tools, therapeutic agents, and chemical probes to study biological processes. Click chemistry has become a prominent tool in bioconjugation due to its high selectivity and biocompatibility, as the azide and alkyne functional groups are largely absent in biological systems. sigmaaldrich.com

This compound serves as a valuable reagent in this context. The azide group provides a reactive handle for conjugation to alkyne-modified biomolecules or surfaces via either the copper-catalyzed (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net The latter is particularly useful for applications in living systems as it avoids the use of cytotoxic copper catalysts.

The molecule can act as a linker, connecting a reporter group (like a fluorophore) or a drug molecule to a biological target. The N-heptylazetidine portion of the molecule can influence the properties of the resulting conjugate, for example, by modulating its solubility, cell permeability, or binding interactions. The chemical methodology involves a two-step process: first, the target biomolecule is functionalized with an alkyne group, and second, it is reacted with this compound to form the stable triazole linkage. This modular approach allows for the facile creation of a variety of chemical probes and bioconjugates. lumiprobe.com

Application in Flow Chemistry and Microreactor Technology as a Reactive Substrate

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.com This technology is particularly well-suited for highly exothermic reactions or those involving unstable intermediates.

The inherent ring strain of the azetidine ring and the high energy of the azide group make this compound a potentially reactive substrate. rsc.org Reactions involving this compound, such as cycloadditions or ring-opening transformations, could benefit from the precise temperature and reaction time control afforded by microreactor technology. For example, the rapid mixing and superior heat transfer in a microreactor can prevent runaway reactions and minimize the formation of byproducts, leading to higher yields and purity. mdpi.com

Furthermore, certain reactions involving azides, such as thermal cycloadditions or reactions with phosphines (Staudinger ligation), can be accelerated at elevated temperatures. Flow reactors allow for safe operation at temperatures and pressures that would be hazardous in a batch setup, potentially enabling new transformations or significantly shortening reaction times for this versatile substrate. researchgate.net

Future Research Directions and Unexplored Avenues for 3 Azido 1 Heptylazetidine Research

Development of Novel Asymmetric Synthetic Routes for Azetidine (B1206935) Derivatives

The synthesis of enantiomerically pure azetidines is a challenging yet crucial endeavor, as the stereochemistry of the azetidine core can profoundly influence biological activity. nih.govnih.gov Future research should focus on developing novel asymmetric synthetic routes to access chiral 3-Azido-1-heptylazetidine and its derivatives.

One promising approach is the use of chiral catalysts in cycloaddition reactions. For instance, enantioselective [2+2] photocycloaddition reactions, known as the aza Paternò-Büchi reaction, could be developed using chiral photosensitizers to furnish enantioenriched azetidines. nih.govresearchgate.net Furthermore, transition-metal-catalyzed intramolecular C-H amination reactions of appropriately substituted open-chain precursors could provide a direct and atom-economical route to chiral azetidines. rsc.org The development of organocatalytic methods, which avoid the use of metals, also presents a sustainable and attractive alternative for the asymmetric synthesis of azetidine derivatives. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric [2+2] Photocycloaddition | Direct formation of the azetidine ring | Development of novel chiral photosensitizers |

| Transition-Metal-Catalyzed C-H Amination | High atom economy, use of readily available starting materials | Design of chiral ligands for stereocontrol |

| Organocatalytic Cyclization | Metal-free, environmentally benign | Discovery of new chiral organocatalysts |

Exploration of Alternative Reactivity Modes and Catalytic Transformations of Azetidine and Azido (B1232118) Groups

The reactivity of both the azetidine ring and the azido group in this compound is ripe for exploration. The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which can be exploited to synthesize a variety of functionalized acyclic compounds. rsc.org Conversely, the azido group is a versatile functional handle that can participate in a wide array of transformations, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, Staudinger ligation, and various transition-metal-catalyzed C-H aminations. mdpi.com

Future research could investigate the synergistic reactivity of these two functional groups. For example, intramolecular reactions where the azido group reacts with a substituent introduced elsewhere on the azetidine ring could lead to novel bicyclic or spirocyclic architectures. Furthermore, the development of new catalytic systems to selectively activate either the azetidine ring or the azido group in the presence of the other would open up new avenues for the controlled functionalization of this molecule.

Integration into Advanced Supramolecular Architectures and Functional Materials

The rigid, three-dimensional structure of the azetidine ring makes it an attractive building block for the construction of advanced supramolecular architectures and functional materials. nih.govuniba.it The heptyl group on the nitrogen atom of this compound provides a lipophilic tail, which could be exploited in the design of amphiphilic molecules for self-assembly into micelles, vesicles, or liquid crystals.

The azido group offers a convenient point of attachment for incorporating the azetidine scaffold into larger systems through click chemistry. mdpi.com This could be utilized to synthesize novel polymers, dendrimers, or metal-organic frameworks (MOFs) with unique properties conferred by the presence of the strained azetidine ring. Research in this area could explore the impact of the azetidine moiety on the material's thermal stability, mechanical properties, and guest-binding capabilities.

Opportunities in Mechanistic Organic Chemistry Studies (e.g., photoinduced, electrochemically driven reactions)

The combination of a photoreactive azido group and a strained ring system in this compound presents exciting opportunities for mechanistic studies, particularly in the realm of photoinduced and electrochemically driven reactions. bioquicknews.com Photolysis of the azido group can generate a highly reactive nitrene intermediate, which can undergo a variety of subsequent reactions, including C-H insertion, cyclization, and rearrangement. nih.gov Studying these transformations within the constrained environment of the azetidine ring could provide valuable insights into the factors that govern nitrene reactivity.

Similarly, the electrochemical behavior of this compound is another unexplored frontier. Electrochemical methods could be employed to trigger redox-initiated transformations of either the azido group or the azetidine ring, potentially leading to novel synthetic methodologies that are difficult to achieve through conventional means. rsc.org Detailed mechanistic studies of these photo- and electrochemical reactions could uncover new fundamental principles in organic chemistry.

Synergistic Approaches with Emerging Technologies in Synthetic Chemistry

The synthesis and functionalization of this compound could greatly benefit from the application of emerging technologies in synthetic chemistry. Flow chemistry, for instance, offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous when dealing with potentially hazardous intermediates like azides and strained rings. uniba.it The use of microreactors can also enhance the safety and efficiency of these transformations.

Furthermore, the integration of computational modeling and machine learning could accelerate the discovery of new reactions and the optimization of existing synthetic routes. bioquicknews.com For example, computational studies could be used to predict the reactivity of this compound and to design new catalysts for its stereoselective synthesis. High-throughput screening techniques could then be employed to rapidly evaluate a large number of reaction conditions, leading to the rapid development of robust and efficient synthetic protocols.

Q & A

Q. Table 1. Characterization Data for this compound

| Technique | Key Observations | Significance |

|---|---|---|

| H NMR | δ 3.45 (t, 2H, CH-N) | Confirms azide position |

| IR | 2105 cm (N stretch) | Verifies azide group presence |

| HRMS | [M+H] m/z 210.1234 (calc. 210.1230) | Validates molecular formula |

Q. Table 2. Safety and Handling Guidelines

| Hazard | Precaution | Emergency Response |

|---|---|---|

| Skin Irritation | Wear nitrile gloves | Rinse with water for 15 minutes |

| Explosivity | Avoid friction/heat | Evacuate, use sand for containment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.